molecular formula C30H30ClN3O5S B2455484 6-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688060-92-6

6-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2455484
CAS No.: 688060-92-6
M. Wt: 580.1
InChI Key: WISCDEGSPQDFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a complex synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a quinazoline core substituted with a [1,3]dioxole group, is characteristic of compounds that often exhibit potent biological activity by targeting enzyme families such as kinases. Quinazoline derivatives are well-established as privileged scaffolds in drug discovery , particularly in the development of kinase inhibitors. The specific substitutions on this core, including the 4-chlorobenzylsulfanyl and the 4-methoxybenzyl-linked hexanamide chains, are designed to modulate the compound's affinity, selectivity, and cellular permeability. This reagent serves as a crucial chemical probe for researchers investigating signal transduction pathways, with potential applications in oncology and neuroscience research. It is intended for in vitro studies to elucidate its precise mechanism of action, binding kinetics, and cellular efficacy. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O5S/c1-37-23-12-8-20(9-13-23)17-32-28(35)5-3-2-4-14-34-29(36)24-15-26-27(39-19-38-26)16-25(24)33-30(34)40-18-21-6-10-22(31)11-7-21/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCDEGSPQDFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone structure.

    Introduction of the Dioxolo Group: The dioxolo group is introduced through a reaction with a suitable reagent, often involving oxidative conditions.

    Thioether Formation: The 4-chlorobenzyl group is attached via a thioether linkage, typically using a nucleophilic substitution reaction.

    Amide Formation: The final step involves the formation of the hexanamide side chain through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

This compound exhibits a range of biological activities that make it valuable for research:

Anticancer Activity

Preliminary studies indicate that the compound may inhibit the growth of various cancer cell lines. For example:

  • MCF-7 (breast cancer) : The compound showed cytotoxic effects with IC50 values in the micromolar range.
  • PC3 (prostate cancer) : Similar inhibitory effects were observed.

Antimicrobial Properties

The compound has demonstrated moderate to strong antibacterial activity against several strains:

  • Salmonella typhi
  • Bacillus subtilis

These properties suggest potential applications as an antimicrobial agent.

Enzyme Inhibition

Research indicates that the compound may inhibit several enzymes, including:

  • Acetylcholinesterase : This inhibition suggests potential applications in treating Alzheimer's disease.
  • Urease : This activity indicates possible use in managing urinary tract infections.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the quinazolinone core.
  • Introduction of the sulfanyl group.
  • Functionalization with the hexanamide moiety.

Specific reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity.

Case Studies

Several case studies have been documented regarding related compounds within the same chemical class:

Cytotoxicity Against Cancer Cells

Studies have shown that modifications to the quinazolinone core can enhance cytotoxicity against specific cancer cell lines. For instance, derivatives with different substituents on the phenyl rings exhibited varied levels of activity.

Antibacterial Efficacy

Research has highlighted that compounds with similar structures possess significant antibacterial properties. Studies have focused on their mechanisms of action and effectiveness against resistant strains of bacteria.

Summary Table of Biological Activities

Activity TypeDescriptionReference Study
AnticancerInhibition of MCF-7 and PC3 cell growthPreliminary studies
AntimicrobialActivity against Salmonella typhi and Bacillus subtilisIn vitro assays
Enzyme InhibitionInhibition of acetylcholinesterase and ureaseMechanistic studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the thioether and dioxolo groups can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is unique due to its complex structure, which combines multiple functional groups that contribute to its diverse range of potential applications. The combination of a quinazolinone core with a thioether linkage and a dioxolo group makes it distinct from simpler compounds.

Biological Activity

The compound 6-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide (CAS Number: 688060-92-6) is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a quinazolinone core, which is recognized for diverse biological activities including anticancer, antibacterial, and antioxidant properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC30H30ClN3O5S
Molecular Weight580.1 g/mol
Structural FeaturesQuinazolinone core, sulfanyl group, chlorophenyl and methoxyphenyl substituents

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit considerable cytotoxic effects against various cancer cell lines. A study evaluating related compounds demonstrated that specific modifications in the quinazolinone structure enhanced their anticancer properties. For instance, derivatives containing a 4-chlorophenyl group showed promising activity against the HeLa cell line at concentrations of 10 and 100 μM .

In vitro assays using the MTT method revealed that the compound under investigation also possesses significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Antibacterial Properties

The compound's antibacterial activity has been assessed through various studies. Quinazoline derivatives have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group in the structure may contribute to its effectiveness by enhancing membrane permeability or interfering with bacterial enzyme functions .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The quinazolinone framework has been linked to antioxidant activities due to its ability to scavenge free radicals. Studies employing various assays (e.g., ABTS and CUPRAC) indicated that derivatives with hydroxyl groups exhibited enhanced antioxidant capabilities, suggesting that the compound may also have protective effects against oxidative damage .

Case Studies and Research Findings

  • Cytotoxic Evaluation : A comparative study on synthesized quinazolinones highlighted that introducing different substituents at specific positions significantly altered their cytotoxic profiles. The compound demonstrated superior activity compared to other derivatives tested .
  • Antibacterial Screening : Compounds structurally similar to our target showed varying degrees of antibacterial efficacy. The presence of electron-withdrawing groups like chloro was noted to enhance activity against certain bacterial strains .
  • Mechanistic Insights : Docking studies have elucidated potential interactions between the compound and target proteins involved in cancer progression and bacterial metabolism. This provides a foundation for further drug design efforts targeting these pathways .

Q & A

Q. What are the key steps in synthesizing this quinazoline derivative, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, starting with the formation of the quinazoline core via cyclization of substituted anthranilic acid derivatives. Subsequent steps include thioether formation (using [(4-chlorophenyl)methyl]sulfanyl groups) and amide coupling with N-[(4-methoxyphenyl)methyl]hexanamide. Critical optimization parameters include:

  • Temperature control (e.g., maintaining 0–5°C during sulfanyl group introduction to prevent side reactions).
  • Solvent selection (e.g., dimethylformamide for amide coupling).
  • Purification methods (e.g., column chromatography with ethyl acetate/hexane gradients to isolate intermediates) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the quinazoline core and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

Experimental data suggests:

  • Solubility : Poor in water; soluble in DMSO (≥10 mg/mL) and dichloromethane.
  • Stability : Degrades at pH <3 or >10 (hydrolysis of the dioxolo group); store at -20°C under inert gas to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How does the sulfanyl substituent influence the compound’s interaction with biological targets, and what structural analogs could enhance activity?

The [(4-chlorophenyl)methyl]sulfanyl group enhances lipophilicity, potentially improving membrane permeability. To explore structure-activity relationships (SAR):

  • Replace the 4-chlorophenyl group with 4-fluorophenyl or unsubstituted phenyl to evaluate electronic effects.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins (e.g., kinases) .

Q. What in vitro and in vivo models are appropriate for evaluating its anti-inflammatory or anticancer potential?

  • In vitro : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and ELISA-based cytokine inhibition (TNF-α, IL-6) in macrophages.
  • In vivo : Use murine models of xenograft tumors or LPS-induced inflammation, monitoring tumor volume reduction or serum cytokine levels .

Q. How can computational methods predict metabolic pathways and potential toxicity?

  • ADMET prediction tools (e.g., SwissADME) to identify cytochrome P450 metabolism sites.
  • Molecular docking (AutoDock Vina) to assess interactions with hepatic enzymes (e.g., CYP3A4) and prioritize in vitro hepatotoxicity assays .

Data Contradictions and Validation Strategies

Q. Conflicting reports on biological activity: How to resolve discrepancies between preliminary screening and mechanistic studies?

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., IC50 calculations using GraphPad Prism).
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to confirm specificity .

Methodological Advances

Q. Can AI-driven platforms optimize synthetic routes or predict novel derivatives?

Yes. Tools like COMSOL Multiphysics integrate reaction kinetics data to simulate optimal conditions (e.g., solvent ratios, catalyst loading). Generative AI models (e.g., Molecular Transformer) propose derivatives with improved pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.